1-Isobutyl-1H-pyrazole-3-carboxamide
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Overview
Description
1-Isobutyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole ring substituted with an isobutyl group and a carboxamide group. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
The synthesis of 1-Isobutyl-1H-pyrazole-3-carboxamide typically involves the reaction of pyrazole derivatives with isobutylamine and appropriate carboxylating agents. One common method includes the cyclization of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Industrial production methods often employ one-pot, multi-component reactions to streamline the synthesis process and improve yield .
Chemical Reactions Analysis
1-Isobutyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like bromine or DMSO under oxygen to form pyrazole derivatives.
Reduction: Reduction reactions typically involve the use of hydrogen gas or hydrazine derivatives.
Substitution: N-arylation reactions using aryl halides in the presence of copper powder or palladium catalysts are common.
Major products formed from these reactions include substituted pyrazoles and pyrazolines, which are valuable intermediates in organic synthesis .
Scientific Research Applications
1-Isobutyl-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Isobutyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s pyrazole ring allows it to mimic the structure of natural substrates, enabling it to inhibit enzyme activity or modulate receptor function . This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
1-Isobutyl-1H-pyrazole-3-carboxamide can be compared to other pyrazole derivatives, such as:
1H-Pyrazole-3-carboxamide: Lacks the isobutyl group, which may affect its biological activity and solubility.
N-Methyl-substituted pyrazole carboxamide: Features a methyl group instead of an isobutyl group, leading to different pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other pyrazole derivatives .
Properties
Molecular Formula |
C8H13N3O |
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Molecular Weight |
167.21 g/mol |
IUPAC Name |
1-(2-methylpropyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C8H13N3O/c1-6(2)5-11-4-3-7(10-11)8(9)12/h3-4,6H,5H2,1-2H3,(H2,9,12) |
InChI Key |
QFFIYWGZEWCNGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CC(=N1)C(=O)N |
Origin of Product |
United States |
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